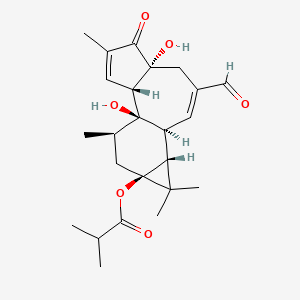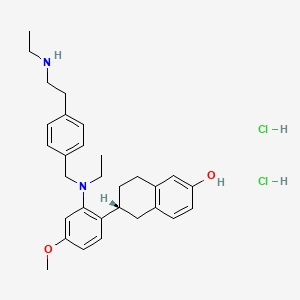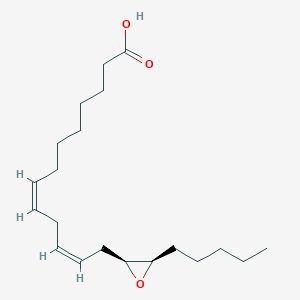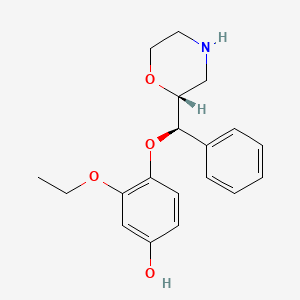![molecular formula C8H8ClNO4S2 B568776 6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide CAS No. 1206597-10-5](/img/structure/B568776.png)
6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide is a complex organic compound with the molecular formula C8H8ClNO4S2 and a molecular weight of 281.74 g/mol . This compound features a unique spiro structure, incorporating both a dioxolane ring and a thieno[3,2-e][1,2]thiazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,2-e][1,2]thiazine core, followed by the introduction of the dioxolane ring and the chlorination step. Key reagents include thionyl chloride, which is used for chlorination, and ethylene glycol, which is used to form the dioxolane ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or the thiazine ring, potentially yielding amines or reduced sulfur species.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Aplicaciones Científicas De Investigación
6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The thiazine ring and the dioxolane moiety may play crucial roles in binding to these targets, potentially disrupting normal cellular processes and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound shares a similar thiazine core but differs in the substitution pattern and the presence of a sulfonamide group.
Benzo[d]thiazol-2-yl derivatives: These compounds also feature a thiazine ring but with different substituents and biological activities.
Uniqueness
6’-Chloro-2’,3’-dihydro-spiro[1,3-dioxolane-2,4’-[4H]thieno[3,2-e][1,2]thiazine] 1’,1’-Dioxide is unique due to its spiro structure, which imparts distinct chemical and biological properties. The combination of the dioxolane ring and the thieno[3,2-e][1,2]thiazine moiety is not commonly found in other compounds, making it a valuable subject for research and development.
Propiedades
IUPAC Name |
6'-chlorospiro[1,3-dioxolane-2,4'-2,3-dihydrothieno[3,2-e]thiazine] 1',1'-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S2/c9-6-3-5-7(15-6)16(11,12)10-4-8(5)13-1-2-14-8/h3,10H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABQIEPVQDUMHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CNS(=O)(=O)C3=C2C=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3aS,3bR,5aR,6S,9aS,9bS,11aS)-9a-(hydroxymethyl)-3b,6,11a-trimethyl-3',6'-dioxospiro[3a,4,5,5a,7,8,9,9b,10,11-decahydro-3H-naphtho[2,1-e][1]benzofuran-2,4'-cyclohexene]-6-carboxylic acid](/img/structure/B568694.png)



![5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol](/img/structure/B568707.png)






